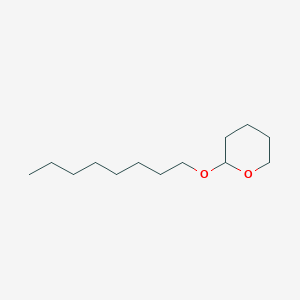
3-Chlorobenzylzinc chloride
概要
説明
3-Chlorobenzylzinc chloride: is an organozinc compound with the molecular formula ClC6H4CH2ZnCl . It is a reagent commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is often utilized in cross-coupling reactions, such as the Negishi coupling, where it serves as a nucleophilic partner to form various organic products.
準備方法
Synthetic Routes and Reaction Conditions: 3-Chlorobenzylzinc chloride can be synthesized through the reaction of 3-chlorobenzyl chloride with zinc in the presence of a suitable solvent like tetrahydrofuran (THF). The reaction typically proceeds under inert atmosphere conditions to prevent oxidation and moisture interference. The general reaction is as follows:
ClC6H4CH2Cl+Zn→ClC6H4CH2ZnCl
Industrial Production Methods: In an industrial setting, the production of this compound involves similar principles but on a larger scale. The process is optimized for efficiency, yield, and safety, often incorporating continuous flow reactors and automated systems to handle the reagents and products.
化学反応の分析
Types of Reactions: 3-Chlorobenzylzinc chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc chloride moiety is replaced by other nucleophiles.
Cross-Coupling Reactions: It is prominently used in Negishi coupling reactions to form carbon-carbon bonds with organic halides or pseudohalides.
Oxidation and Reduction: While less common, it can undergo oxidation to form corresponding benzylic alcohols or reduction under specific conditions.
Common Reagents and Conditions:
Negishi Coupling: Typically involves palladium or nickel catalysts, with solvents like THF or dimethylformamide (DMF), and bases such as triethylamine.
Substitution Reactions: Common reagents include alkyl halides, aryl halides, and other electrophiles.
Major Products:
Negishi Coupling: Produces a variety of substituted aromatic compounds.
Substitution Reactions: Yields substituted benzyl derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: 3-Chlorobenzylzinc chloride is extensively used in organic synthesis for the construction of complex molecules. It is a valuable reagent in the synthesis of pharmaceuticals, agrochemicals, and materials science.
Biology and Medicine: While its direct applications in biology and medicine are limited, the compounds synthesized using this compound can have significant biological activities. For instance, it can be used in the synthesis of drug intermediates and active pharmaceutical ingredients.
Industry: In the industrial sector, this compound is used in the production of fine chemicals, polymers, and specialty materials. Its role in cross-coupling reactions makes it a crucial reagent in the manufacture of various organic compounds.
作用機序
The mechanism of action of 3-chlorobenzylzinc chloride in cross-coupling reactions involves the formation of a carbon-zinc bond, which then participates in the transmetalation step with a palladium or nickel catalyst. This process facilitates the formation of a new carbon-carbon bond, leading to the desired product. The molecular targets are typically organic halides or pseudohalides, and the pathways involve oxidative addition, transmetalation, and reductive elimination steps.
類似化合物との比較
- Benzylzinc chloride
- 4-Chlorobenzylzinc chloride
- 2-Chlorobenzylzinc chloride
Comparison: 3-Chlorobenzylzinc chloride is unique due to the position of the chlorine substituent on the benzene ring, which can influence the reactivity and selectivity of the compound in various reactions. Compared to benzylzinc chloride, the presence of the chlorine atom can provide different electronic and steric effects, making it suitable for specific synthetic applications. The comparison with 4-chlorobenzylzinc chloride and 2-chlorobenzylzinc chloride highlights the importance of the substituent position in determining the compound’s behavior in chemical reactions.
特性
IUPAC Name |
1-chloro-3-methanidylbenzene;chlorozinc(1+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl.ClH.Zn/c1-6-3-2-4-7(8)5-6;;/h2-5H,1H2;1H;/q-1;;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICUOPRHOUZCMIM-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]C1=CC(=CC=C1)Cl.Cl[Zn+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2Zn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70399099 | |
| Record name | 3-Chlorobenzylzinc chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70399099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
312624-13-8 | |
| Record name | 3-Chlorobenzylzinc chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70399099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















